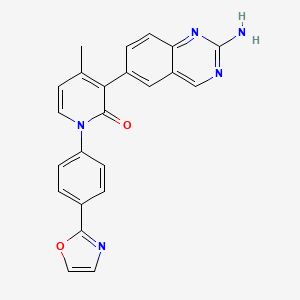
3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one
描述
c-Kit-IN-5-1 是一种有效的 c-Kit 受体酪氨酸激酶抑制剂,在细胞信号传导、增殖和存活中起着至关重要的作用。 该化合物对 c-Kit 表现出显著的选择性,优于其他激酶,如 KDR、p38、Lck 和 Src,使其成为科学研究中的一种宝贵工具 .
准备方法
c-Kit-IN-5-1 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开。 已知该化合物是通过一系列化学反应合成的,这些反应涉及使用各种试剂和催化剂 . 工业生产方法也遵循类似的合成路线,但针对大规模生产进行了优化,以确保高产量和纯度。
化学反应分析
c-Kit-IN-5-1 经历各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 这种反应涉及用另一个官能团替换一个官能团,通常使用卤素或亲核试剂等试剂。
这些反应中常用的试剂和条件包括有机溶剂、催化剂和控制温度。 这些反应形成的主要产物取决于所用试剂和条件 .
科学研究应用
Structural Features
The compound features:
- A quinazoline moiety, known for its role in various bioactive compounds.
- An oxazole ring , which contributes to its biological activity.
- A pyridine structure that enhances its interaction with biological targets.
Applications in Cancer Research
Due to its inhibitory effects on c-Kit, AMG-25 is being explored as a potential therapeutic agent for:
- Gastrointestinal Stromal Tumors (GISTs) : Studies indicate that AMG-25 may effectively target and inhibit tumor growth associated with c-Kit mutations.
- Other Cancers : Research is ongoing to evaluate its efficacy against other malignancies where c-Kit plays a role.
Synthetic Pathways
The synthesis of AMG-25 involves multi-step organic reactions, typically requiring optimization to achieve high yields and purity. The process may include:
- Formation of the quinazoline core.
- Introduction of the oxazole ring.
- Final assembly with the pyridine structure.
Derivatives and Related Compounds
Research has identified several derivatives of AMG-25 that exhibit enhanced biological activity or improved pharmacokinetic properties. These derivatives are being investigated for their potential use in drug formulations .
Case Study 1: Inhibition of c-Kit in GISTs
A recent study demonstrated that AMG-25 effectively inhibited cell proliferation in GIST cell lines harboring c-Kit mutations. The compound showed a significant reduction in tumor growth in preclinical models, supporting its potential as a targeted therapy .
Case Study 2: Binding Affinity Studies
Using techniques such as surface plasmon resonance (SPR) and molecular docking studies, researchers have characterized the binding affinity of AMG-25 to c-Kit. These studies reveal insights into the molecular interactions that underpin its inhibitory effects .
作用机制
c-Kit-IN-5-1 通过抑制 c-Kit 受体酪氨酸激酶发挥作用。这种抑制阻止 c-Kit 的磷酸化和随后下游信号通路(包括磷脂酰肌醇 3-激酶/蛋白激酶 B 通路)的激活。 通过阻断这些通路,c-Kit-IN-5-1 有效地减少了细胞增殖,并在依赖 c-Kit 信号的细胞中诱导了凋亡 .
相似化合物的比较
c-Kit-IN-5-1 在其对 c-Kit 的高选择性方面是独一无二的,优于其他激酶。类似的化合物包括:
伊马替尼: 一种酪氨酸激酶抑制剂,也靶向 c-Kit,但具有更广泛的激酶抑制作用,与耐药性问题有关.
达沙替尼: 另一种酪氨酸激酶抑制剂,对 c-Kit 有活性,但它也抑制更广泛的激酶.
噻唑并[5,4-b]吡啶衍生物: 这些化合物已被合成来克服对现有 c-Kit 抑制剂的耐药性,并在临床前研究中显示出希望.
c-Kit-IN-5-1 因其高选择性和理想的药代动力学特性而脱颖而出,使其成为研究和潜在治疗应用中的一种有价值的化合物 .
生物活性
3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one, a compound belonging to the quinazolinone family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including our compound of interest. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:
The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth and survival pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) : The compound exhibited significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : It has been suggested that the compound may act as an antagonist to VEGFR, which plays a vital role in angiogenesis and tumor growth .
Antimicrobial Activity
In addition to anticancer properties, quinazolinone derivatives have shown antimicrobial activity against various pathogens. Preliminary results indicate that our compound exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria.
The biological activity of this compound is attributed to several mechanisms:
- Kinase Inhibition : The compound potentially inhibits kinases involved in cell signaling pathways crucial for cancer cell survival.
- Enzyme Inhibition : By inhibiting AChE, it may enhance cholinergic transmission, beneficial in neurodegenerative conditions.
- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it is hypothesized to disrupt bacterial cell wall synthesis or function.
Case Studies
A study conducted by Uraz et al. (2017) synthesized various quinazolinone derivatives and evaluated their biological activities. Among these, the derivatives with similar structural features to our compound demonstrated significant AChE inhibition and anticancer properties .
Another investigation focused on the structure-activity relationship (SAR) of quinazolinones, revealing that modifications at specific positions greatly influence their biological efficacy .
属性
IUPAC Name |
3-(2-aminoquinazolin-6-yl)-4-methyl-1-[4-(1,3-oxazol-2-yl)phenyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-14-8-10-28(18-5-2-15(3-6-18)21-25-9-11-30-21)22(29)20(14)16-4-7-19-17(12-16)13-26-23(24)27-19/h2-13H,1H3,(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFSMGCBFTXTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)C3=NC=CO3)C4=CC5=CN=C(N=C5C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















